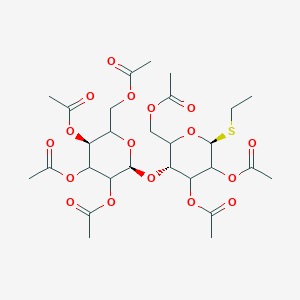
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a ureido linkage, and a pyrazolyl moiety, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Ureido Intermediate: The initial step involves the reaction of 2-fluoroaniline with an isocyanate to form the corresponding ureido intermediate.
Pyrazole Formation: The ureido intermediate is then reacted with hydrazine to form the pyrazole ring.
Acetate Formation: Finally, the pyrazole derivative is esterified with acetic acid or its derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
科学的研究の応用
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the ureido and pyrazolyl moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- 2-(3-(4-Fluorophenyl)ureido)acetic acid
- 2-(3-(3-Chlorophenyl)ureido)acetic acid
- 2-(3-(2-Chlorophenyl)ureido)acetic acid
Uniqueness
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazolyl moiety, which can confer additional reactivity and binding properties compared to similar compounds. The fluorophenyl group also enhances its chemical stability and biological activity.
特性
分子式 |
C12H10FN4O3- |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
2-[3-[(2-fluorophenyl)carbamoylamino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C12H11FN4O3/c13-8-3-1-2-4-9(8)14-12(20)15-10-5-6-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19)(H2,14,15,16,20)/p-1 |
InChIキー |
QZTLCVACYIVMBJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN(C=C2)CC(=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


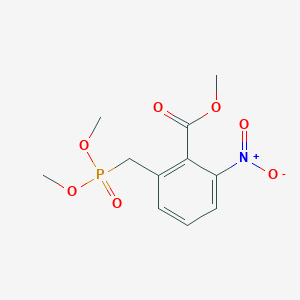



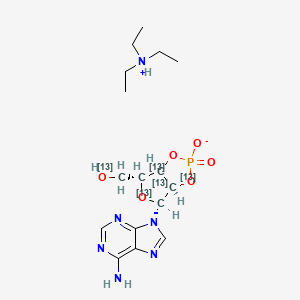
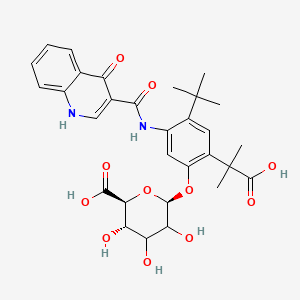
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
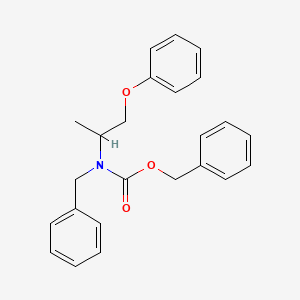
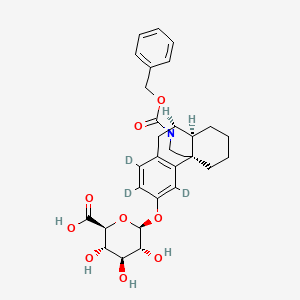
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

